molecular formula C10H10N2O4 B1443030 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354953-99-3

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1443030
CAS No.: 1354953-99-3
M. Wt: 222.2 g/mol
InChI Key: QLIOGVFKDIDCFG-UHFFFAOYSA-N
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Description

“3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one” seems to be a complex organic compound. The closest related compounds I found are "2-Methyl-3-nitrophenyl acetate" and "2-Methyl-3-nitrophenol" . These compounds are part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “2-Methyl-3-nitrophenyl acetate”, the linear formula is C9H9NO4 . For “2-Methyl-3-nitrophenol”, the linear formula is CH3C6H3(NO2)OH .


Physical And Chemical Properties Analysis

For “2-Methyl-3-nitrophenol”, the melting point is 146-148 °C (lit.), and it is soluble in 95% ethanol at 50 mg/mL .

Scientific Research Applications

Synthesis of Isomeric 2-Oxazolidinones

Research by Madesclaire et al. (2007) focused on synthesizing various isomeric 2-oxazolidinones, including compounds related to 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. Their work explored experimental conditions influencing the formation of these compounds, highlighting their significance in chemical synthesis processes (Madesclaire et al., 2007).

Reactions Involving Oxazolidinones

The study by Madesclaire et al. (2013) explored the reactions of specific oxazolidinones with alkali metal halides and lithium hydroxide. This research is essential for understanding the chemical behavior of oxazolidinones, including compounds like this compound (Madesclaire et al., 2013).

Oxazolidinones in Heterocyclization Reactions

Palchikov (2015) investigated the role of oxazolidinones, including structures similar to this compound, in heterocyclization reactions. This research provides insight into the utility of these compounds in creating diverse heterocyclic structures (Palchikov, 2015).

Asymmetric Reactions with Nitro Compounds

Research by Kudyba et al. (2004) focused on the stereoselective reactions of chiral oxazolidinones with simple nitro compounds. This study provides valuable insights into the potential of this compound and related compounds in asymmetric synthesis (Kudyba et al., 2004).

Enzymatic Synthesis of Oxazolidin-2-one

Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one, including compounds like this compound. This novel approach emphasizes the versatility and potential applications of these compounds in enzymatic reactions (Yadav & Pawar, 2014).

Interaction with Symmetrical Ketones

Madesclaire et al. (2004) investigated the interaction of compounds structurally related to this compound with symmetrical ketones. Their findings contribute to understanding the regioselectivity and reaction pathways of these oxazolidinones (Madesclaire et al., 2004).

Safety and Hazards

“2-Methyl-3-nitrophenol” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is harmful by inhalation, may cause respiratory irritation, and is an acute toxin .

Properties

IUPAC Name

3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-8(11-5-6-16-10(11)13)3-2-4-9(7)12(14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOGVFKDIDCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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